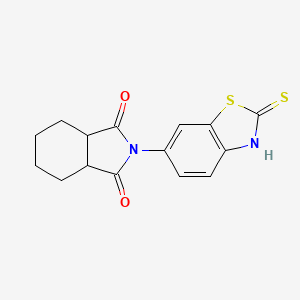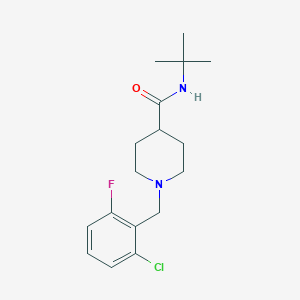![molecular formula C30H32N2O3S B5183244 N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide](/img/structure/B5183244.png)
N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide, also known as MDY-1001, is a novel compound that has gained increasing attention in scientific research. This compound is a potent and selective inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which plays a critical role in the regulation of cholesterol metabolism.
Mécanisme D'action
N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide exerts its pharmacological effects by inhibiting the activity of ACAT, which is responsible for the formation of cholesterol esters in various tissues. The inhibition of ACAT by N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide leads to a reduction in cholesterol ester accumulation in macrophages and other cells, which is a critical step in the development of atherosclerosis. Moreover, the inhibition of ACAT by N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide also leads to a reduction in amyloid-beta accumulation in the brain, which is a hallmark of Alzheimer's disease. The exact mechanism by which N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide induces apoptosis in cancer cells is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. The inhibition of ACAT by N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide leads to a reduction in cholesterol ester accumulation in macrophages and other cells, which is a critical step in the development of atherosclerosis. Moreover, the inhibition of ACAT by N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide also leads to a reduction in amyloid-beta accumulation in the brain, which is a hallmark of Alzheimer's disease. In addition, N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide has been found to induce apoptosis in cancer cells, which is a promising therapeutic approach for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide has several advantages for lab experiments, including its high potency and selectivity for ACAT inhibition, which allows for the precise modulation of cholesterol metabolism. Moreover, N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide has been shown to exhibit favorable pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, there are also some limitations associated with the use of N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide in lab experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Orientations Futures
There are several future directions for the research on N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide, including the development of new synthetic methods for its preparation, the identification of new therapeutic applications, and the investigation of its mechanism of action in more detail. Moreover, the combination of N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects. Furthermore, the evaluation of N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide in preclinical and clinical studies may provide valuable insights into its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide involves a multistep process that starts with the preparation of the starting materials, followed by the formation of the key intermediate, and finally, the coupling of the intermediate with the adamantanecarbohydrazide moiety. The detailed synthesis method has been described in the literature and involves the use of various reagents and solvents. The purity and identity of the final compound are confirmed by various analytical techniques, including NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including atherosclerosis, Alzheimer's disease, and cancer. The inhibition of ACAT by N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide has been shown to reduce cholesterol ester accumulation in macrophages, which is a key step in the development of atherosclerosis. In addition, N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide has been found to improve cognitive function and reduce amyloid-beta accumulation in the brain, which is a hallmark of Alzheimer's disease. Moreover, N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide has also been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
N'-(4-methylphenyl)sulfonyl-3,5-diphenyladamantane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O3S/c1-22-12-14-26(15-13-22)36(34,35)32-31-27(33)30-18-23-16-28(20-30,24-8-4-2-5-9-24)19-29(17-23,21-30)25-10-6-3-7-11-25/h2-15,23,32H,16-21H2,1H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKQOWZXSUYMAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C23CC4CC(C2)(CC(C4)(C3)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-Methylbenzenesulfonyl)-3,5-diphenyladamantane-1-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5183171.png)
![N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5183172.png)
![2-(ethylthio)ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5183176.png)
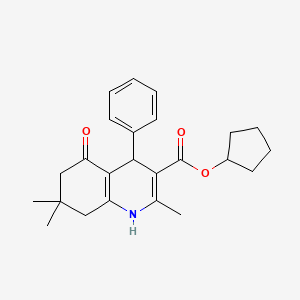
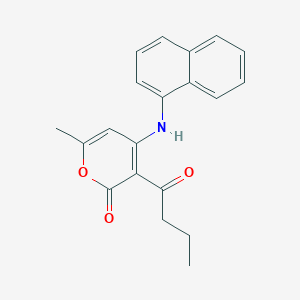
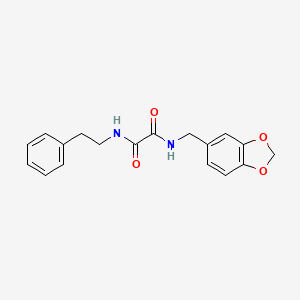
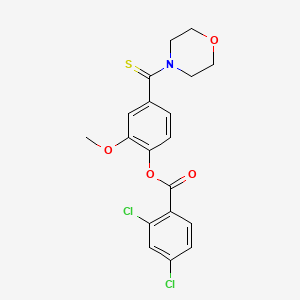
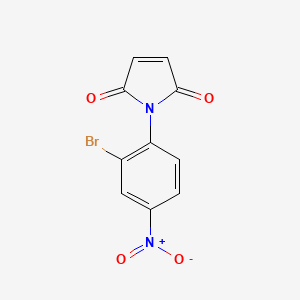
![5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methoxybenzamide](/img/structure/B5183238.png)
![ethyl 2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5183241.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B5183252.png)
![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5183276.png)
